N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021231-24-2
VCID: VC8433789
InChI: InChI=1S/C19H14ClN3O2S/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24)
SMILES: C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.9 g/mol

N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1021231-24-2

Cat. No.: VC8433789

Molecular Formula: C19H14ClN3O2S

Molecular Weight: 383.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1021231-24-2

Specification

CAS No. 1021231-24-2
Molecular Formula C19H14ClN3O2S
Molecular Weight 383.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C19H14ClN3O2S/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24)
Standard InChI Key JVCYEUPHYYDEQW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl
Canonical SMILES C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide, reflects its hybrid architecture: a benzothieno[3,2-d]pyrimidin-4-one core linked to a 2-chlorobenzyl group via an acetamide bridge . Key identifiers include:

PropertyValue
CAS Registry Number1021231-24-2
Molecular FormulaC₁₉H₁₄ClN₃O₂S
Molecular Weight383.9 g/mol
SMILESC1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl
InChIKeyJVCYEUPHYYDEQW-UHFFFAOYSA-N

The benzothienopyrimidine core (Figure 1) consists of fused benzene, thiophene, and pyrimidinone rings, while the 2-chlorobenzyl group introduces steric bulk and electronic effects that may modulate bioavailability .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylic acid with urea or thiourea yields the benzothienopyrimidinone scaffold.

  • Acetamide Attachment: Alkylation at the pyrimidinone N3 position introduces the acetamide moiety.

  • Chlorobenzyl Functionalization: Reaction of the primary amine with 2-chlorobenzyl chloride completes the structure .

Key challenges include optimizing reaction temperatures (often 80–120°C) and solvent systems (e.g., DMF or THF) to prevent side products like over-alkylated derivatives.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR confirms substituent integration, with characteristic peaks for the chlorobenzyl aromatic protons (δ 7.2–7.5 ppm) and acetamide methylene (δ 4.1 ppm) .

  • Mass Spectrometry: High-resolution ESI-MS shows the [M+H]⁺ ion at m/z 384.05, consistent with the molecular formula .

  • HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically achieves >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic benzothienopyrimidine core. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, suggesting suitability for oral delivery.

Computational Predictions

  • LogP: Calculated partition coefficient (LogP) of 3.2 indicates moderate lipophilicity .

  • pKa: The pyrimidinone oxygen has a predicted pKa of 8.9, favoring deprotonation under physiological conditions .

Comparison with Structural Analogs

N-(4-Oxo-4H-1,3-Benzothiazin-2-yl)-2-(Pyrimidin-2-ylsulfanyl)Acetamide

This analog (PubChem CID: 939647) replaces the chlorobenzyl group with a pyrimidinylsulfanyl moiety. While it shares the acetamide linker, its reduced molecular weight (330.4 g/mol) and higher solubility (LogP: 2.1) correlate with broader antifungal activity .

ParameterTarget CompoundAnalog (CID: 939647)
Molecular Weight383.9 g/mol330.4 g/mol
LogP3.22.1
Therapeutic FocusOncology, infectionsAntifungal

Future Directions

Targeted Bioassays

Priority studies should evaluate:

  • Kinase Inhibition: Screening against EGFR, HER2, and CDK4/6.

  • Antibacterial Efficacy: Testing against Gram-positive and multidrug-resistant strains.

Formulation Strategies

Nanoemulsions or cyclodextrin complexes could address solubility limitations, improving oral bioavailability.

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